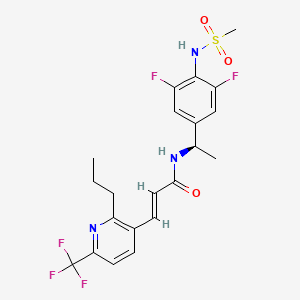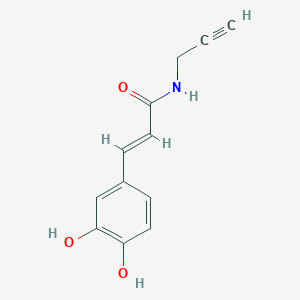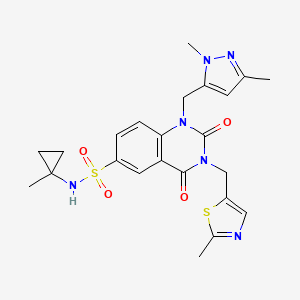
PDD 00017273
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- PDD00017273 is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG). Its chemical structure is shown below: !PDD00017273 Chemical Structure
- PARG is an enzyme involved in the hydrolysis of ADP-ribose polymers. PDD00017273 selectively targets PARG, making it a valuable compound for research and potential therapeutic applications.
科学的研究の応用
- PDD00017273 has been studied in various contexts:
Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.
DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.
Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.
作用機序
- PDD00017273 exerts its effects by inhibiting PARG. This disruption impacts ADP-ribose metabolism, affecting DNA repair and cellular responses to stress.
- Molecular Targets: PARG enzymes involved in ADP-ribose hydrolysis.
- Pathways: PDD00017273 likely influences DNA damage repair pathways.
Safety and Hazards
As a chemical compound, PDD00017273 HCl should be handled with care. While specific safety data for PDD00017273 HCl is not available, it’s important to note that chemicals should always be handled using appropriate safety measures, including the use of personal protective equipment and proper storage conditions .
生化学分析
Biochemical Properties
PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . This compound inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PARG . By inhibiting PARG, this compound prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells
準備方法
- Synthetic Routes: The synthetic route for PDD00017273 involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the literature.
- Industrial Production: Information on large-scale industrial production methods for PDD00017273 is limited due to its research-oriented nature.
化学反応の分析
- PDD00017273 undergoes various chemical reactions:
Hydrolysis: PARG inhibition involves preventing the hydrolysis of ADP-ribose polymers.
Other Reactions:
- Common Reagents and Conditions: These are not explicitly reported for PDD00017273.
- Major Products: The primary product of PARG inhibition is the prevention of ADP-ribose breakdown.
類似化合物との比較
- PDD00017273’s uniqueness lies in its selective PARG inhibition.
- Similar Compounds: While no direct analogs are mentioned, other PARG inhibitors exist, such as ADP-HPD and PDD00017272.
特性
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is PDD00017273 and what is its mechanism of action?
A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].
Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?
A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].
Q3: How does PDD00017273's activity compare to PARP inhibitors?
A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.
Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?
A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.
Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?
A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


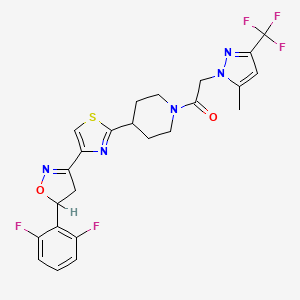

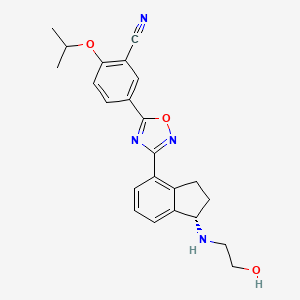

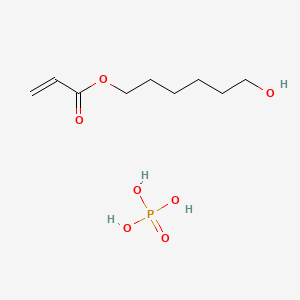
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
